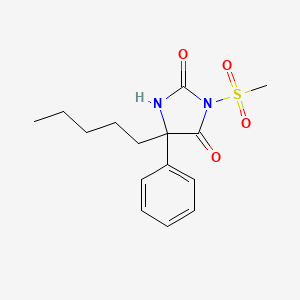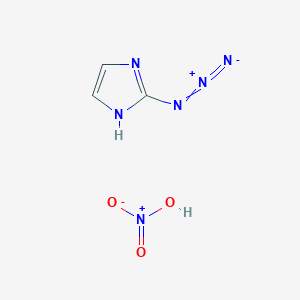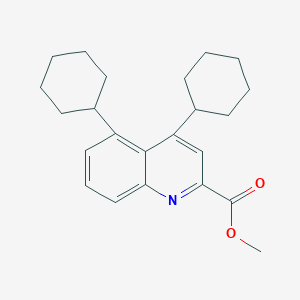
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 3-formylphenylboronic acid with 3-methyl-1,3-benzothiazolium salts. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 2-(3-Hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 2-(3-Nitrophenyl)-3-methyl-1,3-benzothiazol-3-ium.
Aplicaciones Científicas De Investigación
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiazolium ring can interact with DNA or RNA, potentially affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Formylphenyl)-1,3-benzothiazol-3-ium
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 2-(3-Carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a formyl group and a methyl group on the benzothiazolium ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
503855-05-8 |
|---|---|
Fórmula molecular |
C15H12NOS+ |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H12NOS/c1-16-13-7-2-3-8-14(13)18-15(16)12-6-4-5-11(9-12)10-17/h2-10H,1H3/q+1 |
Clave InChI |
CIUSIGXEZAVCMV-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)

![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)

![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)

![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)



![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
